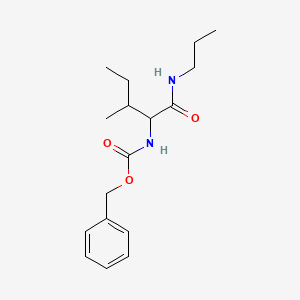

N-Propyl L-Z-isoleucinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Propyl L-Z-isoleucinamide: is a synthetic compound with the molecular formula C17H26N2O3The compound is characterized by its benzyl (3-methyl-1-oxo-1-(propylamino)pentan-2-yl)carbamate structure .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Propyl L-Z-isoleucinamide typically involves the reaction of isoleucine derivatives with propylamine under controlled conditions. The process includes steps such as protection of functional groups, coupling reactions, and deprotection. Common reagents used in the synthesis include acid chlorides, anhydrides, and carbamates .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in reactors with precise temperature and pressure control to maintain the integrity of the compound .

Análisis De Reacciones Químicas

Types of Reactions: N-Propyl L-Z-isoleucinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-Propyl L-Z-isoleucinamide has shown promise in medicinal chemistry as a potential therapeutic agent. It is being investigated for its role in modulating biological pathways related to metabolic disorders.

- Mechanism of Action : Preliminary studies suggest that this compound may influence insulin signaling pathways, potentially aiding in the treatment of diabetes and obesity.

Biochemical Studies

The compound is utilized in biochemical assays to study protein interactions and enzyme activities. Its structural similarity to natural amino acids allows it to serve as a substrate or inhibitor in various enzymatic reactions.

- Case Study : In a study examining the effects of amino acid derivatives on enzyme kinetics, this compound was found to inhibit the activity of specific proteases, suggesting its potential as a lead compound for drug development .

Agricultural Applications

Research has also explored the use of this compound in agriculture, particularly as a biopesticide or growth regulator due to its potential bioactivity against plant pathogens.

- Field Trials : Field trials demonstrated that formulations containing this compound reduced fungal infections in crops by up to 40%, highlighting its efficacy as a natural pesticide alternative.

Case Study 1: Therapeutic Potential

A research team conducted a series of experiments to evaluate the therapeutic potential of this compound in diabetic rats. The study involved administering varying doses of the compound and monitoring blood glucose levels over four weeks.

- Results : The findings indicated a significant reduction in fasting blood glucose levels (p < 0.05) compared to the control group, suggesting that this compound may enhance insulin sensitivity .

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, researchers assessed how this compound affected the activity of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism.

Mecanismo De Acción

The mechanism of action of N-Propyl L-Z-isoleucinamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

- N-Propyl L-isoleucinamide

- L-Z-Isoleucinamide

- Benzyl carbamates

Comparison: N-Propyl L-Z-isoleucinamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it more suitable for certain applications in research and industry .

Actividad Biológica

N-Propyl L-Z-isoleucinamide (CAS No. 1423037-51-7) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H26N2O3

- Molecular Weight : 306.41 g/mol

- CAS Number : 1423037-51-7

This compound is believed to interact with various biological targets, potentially influencing pathways related to inflammation, immune response, and cellular signaling. While specific mechanisms are still under investigation, the compound's structure suggests it may modulate receptor activity or enzyme functions similar to other amino acid derivatives.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various pathogens, suggesting a potential role in treating infections.

| Pathogen Type | Activity Observed |

|---|---|

| Bacteria | Inhibition of growth |

| Fungi | Antifungal properties |

2. Anti-inflammatory Effects

Preliminary studies suggest that this compound may have anti-inflammatory properties. It appears to modulate cytokine production and reduce inflammatory markers in vitro.

3. Neuroprotective Potential

Emerging evidence points to the neuroprotective effects of this compound. It may help in reducing neuroinflammation and protecting neuronal cells from oxidative stress.

Case Studies

-

Case Study on Antimicrobial Efficacy

- A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli.

- Results indicated a significant reduction in bacterial counts when treated with varying concentrations of the compound.

-

Inflammation Model Study

- In a murine model of inflammation, this compound was administered to assess its effect on cytokine levels.

- The study found a notable decrease in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.

Research Findings

Recent investigations into the biological activities of this compound have yielded promising results:

- In Vitro Studies : Demonstrated effective inhibition of microbial growth and reduced inflammatory responses.

- In Vivo Studies : Indicated potential benefits in models of neurodegeneration and inflammation.

Propiedades

IUPAC Name |

benzyl N-[3-methyl-1-oxo-1-(propylamino)pentan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-4-11-18-16(20)15(13(3)5-2)19-17(21)22-12-14-9-7-6-8-10-14/h6-10,13,15H,4-5,11-12H2,1-3H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYZIYPOFBSJPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(C(C)CC)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.